molecular formula C18H20N2O B5639920 1-(3-methylbenzoyl)-4-phenylpiperazine

1-(3-methylbenzoyl)-4-phenylpiperazine

Cat. No.: B5639920
M. Wt: 280.4 g/mol
InChI Key: NVTABHWIIRXAIJ-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)-4-phenylpiperazine is a piperazine derivative featuring a 3-methylbenzoyl group at the N1 position and a phenyl group at the N4 position (Figure 1). Piperazine derivatives are widely studied for their pharmacological versatility, including applications in neuroprotection, anticonvulsant activity, and receptor modulation .

Properties

IUPAC Name

(3-methylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-15-6-5-7-16(14-15)18(21)20-12-10-19(11-13-20)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTABHWIIRXAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) reduce lipophilicity but may enhance receptor binding specificity (e.g., NSPP’s neuroprotection ).
  • Bulkier substituents (e.g., benzoyl, methylbenzoyl) improve membrane permeability, critical for CNS-targeting drugs .
  • Crystallography: 1-Benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system (space group Pna21), while brominated analogs adopt monoclinic systems .

Pharmacological Activities

Neuroprotection and Anti-inflammatory Effects

  • NSPP (1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine):
    • Reduces radiation-induced neuroinflammation by inhibiting microglial activation (Iba1 expression ↓) and IL-6 secretion .
    • Improves survival in glioblastoma-bearing mice (67% survival at 3 weeks vs. 33% control) .
  • 1-(3-Methylbenzoyl)-4-phenylpiperazine : The methylbenzoyl group may enhance Hedgehog pathway modulation (inferred from NSPP’s mechanism ), but direct evidence is lacking.

Receptor Modulation

  • Dopamine D3 Receptor (D3R) : Piperazines with triazole substituents (e.g., 1-phenyl-4-[4-(1H-triazol-5-yl)butyl]piperazine) show high D3R affinity (Ki < 10 nM) and BBB penetration .
  • P2X7 Receptor Antagonism: KN62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine) inhibits human P2X7 receptors (IC50 = 15 nM) but exhibits species-specific potency (20–500× lower in mice) .

Anticonvulsant and Analgesic Activity

  • 4-Phenylpiperazine derivatives (e.g., compounds 3–17 in ): Exhibit ED50 values of 15–30 mg/kg in rodent seizure models. Substituents like methylthiophen-yl enhance potency .

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